

Application Note: G7-18Nate 3D Cell Culture Invasion Assay

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Compound of Interest		
Compound Name:	G7-18Nate	
Cat. No.:	B12366529	Get Quote

Introduction

The study of cancer cell invasion is critical for understanding metastasis and developing effective anti-cancer therapeutics. Traditional 2D cell culture assays often fail to recapitulate the complex in vivo microenvironment. 3D cell culture models, such as the spheroid invasion assay, offer a more physiologically relevant system by mimicking cell-cell and cell-extracellular matrix (ECM) interactions. This application note describes a detailed protocol for a 3D spheroid-based cell invasion assay, hypothetically termed the "**G7-18Nate**" assay, designed for researchers, scientists, and drug development professionals to quantify the invasive potential of cancer cells and screen for anti-invasive compounds.

Assay Principle

The **G7-18Nate** 3D invasion assay is based on the principle of monitoring the invasion of cells from a compact spheroid into a surrounding extracellular matrix gel. In this system, cancer cells are first aggregated into a uniform spheroid. This spheroid is then embedded within a 3D ECM hydrogel (e.g., Matrigel® or Collagen I). Cells at the spheroid's periphery actively invade the surrounding matrix over time. The extent of this invasion can be visualized by microscopy and quantified by measuring the area or distance of cell migration. The assay allows for the evaluation of potential therapeutic agents, such as the hypothetical compound "**G7-18Nate**," by assessing their ability to inhibit this invasive process.

Key Applications



- Screening of Anti-Metastatic Compounds: High-throughput screening of small molecules, antibodies, or other biologics for their ability to inhibit cancer cell invasion.
- Mechanism of Action Studies: Investigating the molecular pathways that regulate cell invasion and how therapeutic agents interfere with these processes.
- Analysis of Gene Function: Studying the role of specific genes in promoting or suppressing cell invasion through techniques like siRNA- or CRISPR-mediated knockdown or overexpression.
- Personalized Medicine: Assessing the invasive potential of patient-derived tumor cells and their sensitivity to different treatment regimens.

Data Presentation: Quantifying the Effect of G7-18Nate

The efficacy of a test compound is determined by measuring the reduction in cell invasion compared to an untreated control. The data can be summarized for clear comparison.

Table 1: Hypothetical Invasion Data for A549 Lung Cancer Spheroids Treated with **G7-18Nate** for 72 hours.

Treatment Group	Concentration (μM)	Spheroid Core Area (μm²)	Total Invasion Area (µm²)	Percent Inhibition (%)
Vehicle Control	0	75,150	295,800	0%
G7-18Nate	1	74,980	221,500	25.1%
G7-18Nate	10	75,300	148,200	49.9%
G7-18Nate	50	75,210	88,900	69.9%
Staurosporine (Positive Control)	1	76,050	79,500	92.5%

Experimental Protocols

This section provides a detailed methodology for performing the 3D spheroid invasion assay.



Materials and Reagents

- Cells: Cancer cell line capable of forming spheroids (e.g., A549, MDA-MB-231, U-87 MG).
- Culture Medium: Appropriate complete cell culture medium (e.g., DMEM with 10% FBS).
- Plates: 96-well ultra-low attachment (ULA) round-bottom plates for spheroid formation;
 standard 96-well flat-bottom plates for the invasion assay.
- ECM: Basement membrane extract (BME), such as Matrigel®, or Collagen I solution.
- Reagents: PBS, Trypsin-EDTA, serum-free medium.
- Test Compound: G7-18Nate (or other compounds) dissolved in a suitable solvent (e.g., DMSO).
- Equipment: Humidified incubator (37°C, 5% CO₂), inverted microscope with a camera, image analysis software (e.g., ImageJ/Fiji).

Protocol Steps

Part 1: Cell Spheroid Formation (Liquid Overlay Technique)

- Cell Preparation: Harvest logarithmically growing cells using trypsin. Resuspend the cells in complete medium and perform a cell count to determine the concentration.
- Seeding: Adjust the cell suspension to a concentration of 2.5 x 10⁴ cells/mL. Add 200 μL of this suspension (5,000 cells) to each well of a 96-well ULA round-bottom plate.
- Spheroid Formation: Centrifuge the plate at 300 x g for 10 minutes to facilitate initial cell aggregation.
- Incubation: Incubate the plate for 48-72 hours in a humidified incubator. During this time, the cells will aggregate and form a single, compact spheroid in the center of each well.

Part 2: Spheroid Invasion Assay

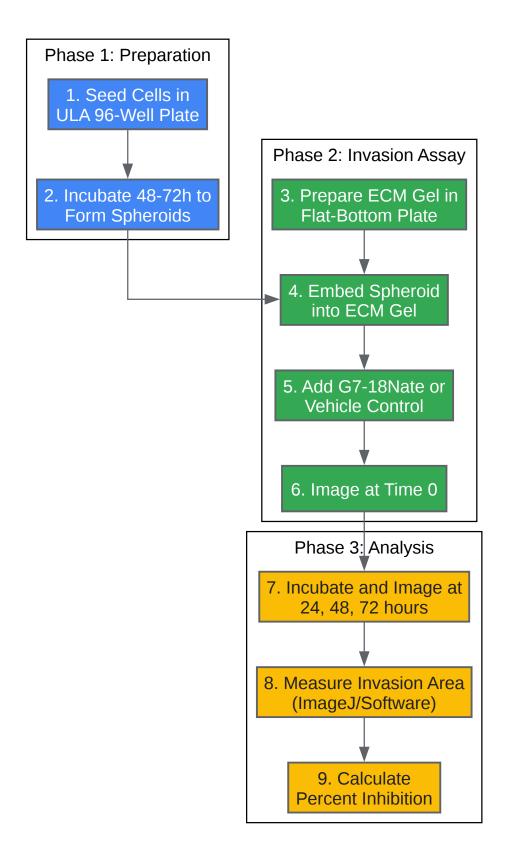


- ECM Preparation: Thaw the ECM solution (e.g., Matrigel®) on ice overnight at 4°C. On the day of the experiment, dilute the ECM to the desired concentration (e.g., 4-5 mg/mL) with ice-cold, serum-free medium. Keep the solution on ice at all times to prevent premature polymerization.
- Plate Coating: Add 50 μ L of the diluted ECM solution to each well of a pre-chilled 96-well flat-bottom plate. Be careful not to introduce bubbles.
- Matrix Polymerization: Transfer the plate to a 37°C incubator for 30-60 minutes to allow the ECM to solidify into a gel.
- Spheroid Transfer: Using a wide-bore pipette tip, carefully transfer a single spheroid from the ULA plate along with $\sim 50~\mu L$ of medium and gently place it on top of the solidified ECM layer in the new plate.
- Compound Addition: Prepare serial dilutions of the test compound (**G7-18Nate**) in complete medium at 2X the final concentration. Add 100 μL of the compound-containing medium to each well. For the vehicle control, add medium with the same concentration of solvent (e.g., DMSO).
- Incubation and Imaging: Incubate the plate at 37°C and 5% CO₂. Capture an initial image (Time 0) of the spheroids using an inverted microscope at 4x or 10x magnification. Continue to capture images at regular intervals (e.g., 24, 48, 72 hours) to monitor invasion.
- Data Analysis:
 - Open the images in an analysis software like ImageJ.
 - Measure the area of the spheroid core and the total area including the invaded cells for each time point.
 - Calculate the invasion area by subtracting the core area from the total area.
 - Calculate the percent inhibition using the formula: % Inhibition = (1 (Invasion Area of Treated / Invasion Area of Control)) * 100

Visualizations



Experimental Workflow Diagram

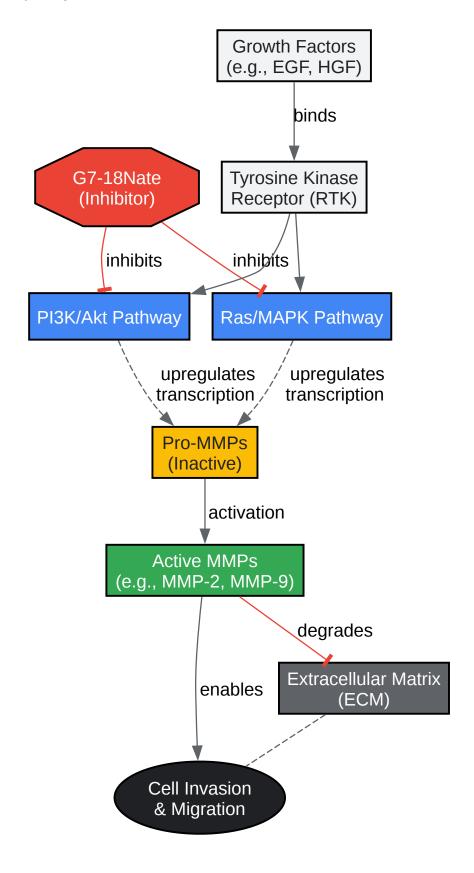


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Caption: Workflow for the G7-18Nate 3D spheroid invasion assay.

Signaling Pathway Diagram





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Caption: Simplified pathway of MMP-mediated cell invasion.

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